molecular formula C7H9F2NO B2839546 1,1-Difluoro-6-azaspiro[2.5]octan-5-one CAS No. 2225146-76-7

1,1-Difluoro-6-azaspiro[2.5]octan-5-one

Cat. No.: B2839546
CAS No.: 2225146-76-7
M. Wt: 161.152
InChI Key: AQLFCLAEARVQQD-UHFFFAOYSA-N
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Description

1,1-Difluoro-6-azaspiro[25]octan-5-one is a chemical compound with the molecular formula C7H9F2NO It is characterized by the presence of a spirocyclic structure, which includes a nitrogen atom and two fluorine atoms attached to the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Difluoro-6-azaspiro[2.5]octan-5-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a spirocyclic ketone with a fluorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-6-azaspiro[2.5]octan-5-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1,1-Difluoro-6-azaspiro[2.5]octan-5-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Difluoro-6-azaspiro[2.5]octan-5-one involves its interaction with specific molecular targets and pathways. The fluorine atoms play a crucial role in modulating the compound’s reactivity and interactions. The spirocyclic structure contributes to its stability and unique properties, making it a valuable compound for various applications.

Comparison with Similar Compounds

Similar Compounds

    1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride: A similar compound with a hydrochloride group.

    1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride: Another related compound with a different spirocyclic structure.

Uniqueness

1,1-Difluoro-6-azaspiro[2.5]octan-5-one is unique due to its specific spirocyclic structure and the presence of two fluorine atoms. This combination of features imparts distinct chemical and physical properties, making it a compound of interest for various research and industrial applications.

Properties

IUPAC Name

2,2-difluoro-6-azaspiro[2.5]octan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2NO/c8-7(9)4-6(7)1-2-10-5(11)3-6/h1-4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLFCLAEARVQQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC12CC2(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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